molecular formula C31H39N5 B2682362 1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305335-78-8

1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2682362
CAS RN: 305335-78-8
M. Wt: 481.688
InChI Key: CRBIOUZHCOTCGL-UHFFFAOYSA-N
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Description

1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C31H39N5 and its molecular weight is 481.688. The purity is usually 95%.
BenchChem offers high-quality 1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:

Anti-HIV Activity

Researchers have explored indole derivatives as potential anti-HIV agents. For instance:

Future Therapeutic Possibilities

From the literature, it is evident that indole derivatives hold immense potential for newer therapeutic avenues. Their multifaceted biological activities make them intriguing candidates for drug development.

properties

IUPAC Name

1-[4-(diethylamino)anilino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N5/c1-5-8-9-10-11-12-15-26-23(4)27(22-32)31-34-28-16-13-14-17-29(28)36(31)30(26)33-24-18-20-25(21-19-24)35(6-2)7-3/h13-14,16-21,33H,5-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBIOUZHCOTCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

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